molecular formula C14H12N4S B1269358 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 129119-80-8

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1269358
M. Wt: 268.34 g/mol
InChI Key: PXHPPVLWNLIWNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Process : The synthesis of compounds related to 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves a multi-step reaction. Starting materials like methyl nicotinate are used to prepare key intermediates which then undergo reactions with various aromatic aldehydes, thioacetic acid, and formaldehyde in different conditions to yield the final products (Dave et al., 2007).

Molecular Structure Analysis

  • Molecular Configuration : The molecular structure of compounds in this category, such as C14H11N5S, features dihedral angles between the benzene and pyridine rings and the triazole ring. Intramolecular hydrogen bonds are observed in the crystal structure (Jian et al., 2007).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : These compounds demonstrate reactivity with various chemical agents, leading to the formation of different derivatives with potential antimicrobial activities. For example, the reaction with ethyl bromide, 4-fluorobenzaldehyde, and indol-3-carbaldehyde results in the formation of various derivatives (Bayrak et al., 2009).

Scientific Research Applications

Antimicrobial Activities

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds show significant activity against a range of microbial strains. For instance, a study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles derivatives, including those with the pyridin-3-yl moiety, and evaluated their antimicrobial activities. They found that these compounds exhibited good or moderate antimicrobial activity against tested strains (Bayrak et al., 2009). Similarly, Karpun et al. (2021) designed and synthesized S-substituted 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol derivatives and found that some compounds exhibited strong suppression of specific test strains (Karpun et al., 2021).

Corrosion Inhibition

These compounds also play a significant role as corrosion inhibitors. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that these compounds, including derivatives of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, effectively inhibit corrosion (Ansari et al., 2014).

Anti-inflammatory and Antioxidant Activities

These triazole derivatives have been evaluated for their anti-inflammatory and antioxidant properties. Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and found some to be good anti-inflammatory agents (Toma et al., 2017). Additionally, Tay et al. (2022) reported that compounds with a 3-pyridyl moiety showed high antibacterial activity, and those with a 4-pyridyl moiety demonstrated notable antioxidant activity (Tay et al., 2022).

Future Directions

The future directions for “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are of significant interest .

properties

IUPAC Name

4-benzyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(12-7-4-8-15-9-12)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPPVLWNLIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349864
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

129119-80-8
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129119-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ceylan, H Bektas, H Bayrak, N Demirbas… - Archiv der …, 2013 - Wiley Online Library
4‐Aryl‐5‐(pyridin‐3‐yl)‐4H‐1,2,4‐triazole‐3‐(thi)oles 5–7, obtained starting from nicotinic acid hydrazide were converted to the corresponding Mannich bases 12–24 by the reaction …
Number of citations: 28 onlinelibrary.wiley.com

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